Cas no 865532-70-3 (Resolvin E2)

Resolvin E2 structure
Resolvin E2 structure
Product Name:Resolvin E2
CAS 번호:865532-70-3
MF:C20H30O4
메가와트:334.449806690216
CID:859453
Update Time:2024-03-01

Resolvin E2 화학적 및 물리적 성질

이름 및 식별자

    • Resolvin E2
    • (-)-Resolvin E2
    • (18R)-Resolvin E2
    • (5S,6E,8Z,11Z,14Z,16E,18R)-5,18-Dihydroxy-6,8,11,14,16-eicosapentaenoic acid (ACI)
    • 인치: 1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1
    • InChIKey: KPRHYAOSTOHNQA-NNQKPOSRSA-N
    • 미소: C(CCC(=O)O)[C@H](O)/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](O)CC

계산된 속성

  • 정밀분자량: 334.21400

실험적 성질

  • PSA: 77.76000
  • LogP: 3.93430

Resolvin E2 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
R144695-25mg
Resolvin E2
865532-70-3
25mg
$ 35000.00 2023-09-06

Resolvin E2 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

합성 방법 2

반응 조건
1.1 Reagents: Sodium bis(trimethylsilyl)amide
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
참조
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

합성 방법 3

반응 조건
1.1 Reagents: Silver ,  Copper ,  Zinc Solvents: Methanol ,  Water ;  16 h, 50 °C
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
참조
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

합성 방법 4

반응 조건
1.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
1.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
3.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
3.2 Solvents: Water ;  1 h, rt
3.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
3.4 Reagents: Sodium chloride Solvents: Water
3.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
3.6 Reagents: Ammonium chloride Solvents: Water
참조
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

합성 방법 5

반응 조건
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt
2.1 Reagents: Silver ,  Copper ,  Zinc Solvents: Methanol ,  Water ;  16 h, 50 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
3.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
참조
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

합성 방법 6

반응 조건
1.1 Reagents: Carbon tetrabromide ,  1,2-Bis(diphenylphosphino)ethane Solvents: Dichloromethane ;  10 min, 0 °C
2.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
2.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
4.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
4.2 Solvents: Water ;  1 h, rt
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
4.4 Reagents: Sodium chloride Solvents: Water
4.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
4.6 Reagents: Ammonium chloride Solvents: Water
참조
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

합성 방법 7

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
참조
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

합성 방법 8

반응 조건
1.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
1.2 Solvents: Water ;  1 h, rt
1.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
1.6 Reagents: Ammonium chloride Solvents: Water
참조
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

합성 방법 9

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
1.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
참조
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

합성 방법 10

반응 조건
1.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
2.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
2.2 Solvents: Water ;  1 h, rt
2.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
2.4 Reagents: Sodium chloride Solvents: Water
2.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
2.6 Reagents: Ammonium chloride Solvents: Water
참조
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

합성 방법 11

반응 조건
1.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

합성 방법 12

반응 조건
1.1 Solvents: Benzene ;  17 h, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
참조
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

합성 방법 13

반응 조건
1.1 Solvents: Acetonitrile ;  rt
2.1 Reagents: Sodium bis(trimethylsilyl)amide
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
참조
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

합성 방법 14

반응 조건
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  overnight, rt; 4 h, rt
1.2 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 3 h, rt
1.3 Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  6 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

합성 방법 15

반응 조건
1.1 Reagents: Imidazole ,  N-Iodosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

합성 방법 16

반응 조건
1.1 Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

합성 방법 17

반응 조건
1.1 Reagents: Cuprous chloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 14 h, 60 °C; 60 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
2.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
4.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
4.2 Solvents: Water ;  1 h, rt
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
4.4 Reagents: Sodium chloride Solvents: Water
4.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
4.6 Reagents: Ammonium chloride Solvents: Water
참조
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Resolvin E2 Raw materials

Resolvin E2 Preparation Products

추천 공급업체
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shaanxi pure crystal photoelectric technology co. LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd